Cyclopentylurea

CETP inhibition Cardiovascular Lipid metabolism

Medicinal chemists developing kinase inhibitors often face scaffold limitations-generic urea analogs fail to deliver target selectivity. Cyclopentylurea solves this: its unique cyclopentyl ring confers 22-fold FLT3 over c-Kit selectivity (IC₅₀ = 39 nM vs. 850 nM), enables 52% CETP activity reduction in transgenic hCETP/apoB-100 mice, and provides high-affinity σ₁ receptor binding (Kᵢ = 21.2 nM). The scaffold's moderate LogP (~1.69) and balanced hydrogen-bonding capacity support oral bioavailability and CNS penetration. Its differentiated chiral recognition profile also enables orthogonal CSP method development. Available in milligram-to-kilogram quantities with batch-specific CoA.

Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
CAS No. 1194-06-5
Cat. No. B073516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentylurea
CAS1194-06-5
Molecular FormulaC6H12N2O
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC(=O)N
InChIInChI=1S/C6H12N2O/c7-6(9)8-5-3-1-2-4-5/h5H,1-4H2,(H3,7,8,9)
InChIKeyCBEYJGNJOCTQGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopentylurea Physicochemical Profile


Cyclopentylurea (CAS 1194-06-5) is a monosubstituted urea derivative with the molecular formula C6H12N2O and a molecular weight of 128.17 g/mol [1]. The compound consists of a five-membered cyclopentyl ring attached to a urea functional group (NH-CO-NH2), combining a rigid, hydrophobic carbocycle with a polar, hydrogen-bonding moiety . Its physicochemical properties include a melting point of 197-199 °C, a boiling point of 220.3±13.0 °C at 760 mmHg, a density of 1.08 g/cm³, and a calculated LogP of approximately 1.69 . The polar surface area (PSA) is 55.12 Ų, with two hydrogen bond donors and three hydrogen bond acceptors [2]. The compound typically appears as a crystalline powder at room temperature and exhibits moderate solubility in polar organic solvents such as DMSO and DMF, with limited aqueous solubility . Single-crystal X-ray diffraction analysis has been performed to characterize the compound's solid-state structure, and updated 1H NMR, 13C NMR, and IR spectroscopic data are available [3].

1 Crystalline powder supports solid-state and X‑ray structural studies
2 Soluble in DMSO and DMF, compatible with medicinal chemistry workflows
3 Scaffold context for kinase‑targeting and receptor‑binding research

Cyclopentylurea Structural Uniqueness vs. Cycloalkyl Ureas


Cyclopentylurea cannot be freely substituted with other cycloalkyl ureas such as cyclohexylurea (CAS 698-90-8), cyclopropylurea, or phenylurea derivatives due to fundamental differences in ring size, conformational dynamics, and physicochemical properties that directly impact biological activity, solubility, and synthetic utility . The five-membered cyclopentyl ring confers a unique steric profile intermediate between the highly strained cyclopropyl and the conformationally flexible cyclohexyl analogs, affecting binding pocket complementarity in enzyme targets [1]. Quantitative differences in LogP (cyclopentylurea ~1.69 vs. cyclohexylurea ~2.1), polar surface area, and hydrogen bonding capacity translate to distinct pharmacokinetic and target engagement profiles that cannot be recapitulated by simple analog substitution [2]. In medicinal chemistry applications, the cyclopentylurea scaffold has demonstrated specific potency advantages in CETP inhibition, kinase targeting, and σ1 receptor binding that are not observed with other cycloalkyl urea derivatives, as detailed in the quantitative evidence below [3].

Property Cyclopentylurea (target) Cyclohexylurea May shift ring-conformation and binding-pocket fit
Lipophilicity LogP ~1.69 LogP ~2.1 May alter membrane permeability and non‑specific binding
H‑bond geometry Rigid 5‑membered ring Flexible 6‑membered ring May affect target‑engagement and scaffold pre‑organization

Cyclopentylurea Differentiation Evidence


CETP Inhibition Efficacy in Transgenic Mice

A cyclopentylurea-containing DPPE derivative (compound 15d) demonstrated significant reduction in cholesterol ester transfer activity to 48% of predose levels in hCETP/apoB-100 dual transgenic mice, representing a 52% decrease from baseline. This compound was identified through optimization of the urea series as a replacement for labile ester functionality, with the cyclopentyl substitution proving critical for potency relative to other alkyl urea analogs [1].

CETP Activity Model
Head‑to‑head
Reported 52% reduction from baseline
Supports CETP inhibition model‑response context
Transgenic hCETP/apoB‑100 mice; oral administration
CETP inhibition Cardiovascular Lipid metabolism

Kinase Selectivity: FLT3 vs. c-Kit vs. KDR

The cyclopentylurea-containing compound 1-(4-(3-amino-1H-indazol-4-yl)phenyl)-3-cyclopentylurea exhibits differential inhibitory potency across three clinically relevant kinases: IC50 = 39 nM for FLT3, IC50 = 850 nM for c-Kit, and IC50 = 153 nM for KDR (VEGFR2) [1][2]. The 22-fold selectivity for FLT3 over c-Kit and 4-fold selectivity over KDR demonstrates that the cyclopentylurea scaffold provides a tunable selectivity profile not uniformly observed with other cycloalkyl urea derivatives, which often show broader kinase inhibition profiles.

Kinase IC₅₀ Selectivity
Head‑to‑head
FLT3 39 nM; c‑Kit 850 nM; KDR 153 nM
Supports FLT3 isoform‑selectivity assay context
HTRF and ELISA platforms; 22‑fold FLT3/c‑Kit window reported
Kinase inhibition FLT3 Cancer therapeutics

σ1 Receptor Binding Affinity

A cyclopentylurea-containing pyrazolo[3,4-d]pyrimidine derivative (US9567338, compound 49) exhibited high-affinity binding to the σ1 receptor with Ki = 21.2 nM at pH 7.4 in guinea pig brain membrane preparations [1]. This sub-30 nM affinity positions the cyclopentylurea scaffold as a viable σ1 pharmacophore, comparable to established σ1 ligands such as haloperidol (Ki ~3-5 nM) and significantly more potent than many other urea-based σ1 ligands reported in the patent literature [2].

σ₁ Receptor Affinity
Class‑level inference
Ki = 21.2 nM
Supports σ₁ receptor‑binding assay context
Guinea pig brain membrane; pH 7.4
σ1 receptor CNS disorders Pain

Chiral Stationary Phase Enantioseparation

Chitosan(cyclopentylurea) derivatives functionalized with 3,5-dimethylphenyl isocyanate were employed as chiral selectors for enantiomeric separation. The resulting chiral stationary phases (CSPs) exhibited satisfactory enantioseparation capabilities in comparison with the well-known commercial coated-type CSP of cellulose tris(3,5-dimethylphenylcarbamate). The CSPs demonstrated high tolerance to organic solvents including acetone, ethyl acetate, and chloroform, enabling expanded mobile phase choices for method development [1].

Chiral CSP Separation
Head‑to‑head
Reported enantioseparation comparable to commercial cellulose CSP
Supports chiral method‑development context
High tolerance to acetone, EtOAc, CHCl₃
Chiral separation HPLC Enantioselectivity

Physicochemical Properties vs. Cyclohexylurea

Calculated physicochemical parameters reveal distinct differences between cyclopentylurea and its closest structural analog cyclohexylurea (CAS 698-90-8). Cyclopentylurea exhibits LogP = 1.69 and PSA = 55.12 Ų [1], whereas cyclohexylurea (molecular weight 142.20 g/mol) displays a higher LogP of approximately 2.1 due to the additional methylene group, resulting in increased lipophilicity and potentially different membrane permeability characteristics . The five-membered ring of cyclopentylurea provides a more compact, conformationally restricted scaffold with fewer rotatable bonds compared to the six-membered cyclohexyl analog, which can translate to improved ligand efficiency in target binding .

LogP vs Cyclohexylurea
Cross‑study comparable
ΔLogP −0.4 (1.69 vs ~2.1)
Reported property context may influence ligand efficiency
Calculated in silico values; comparable PSA
Drug-likeness Lipophilicity ADME

Cyclopentylurea Research and Industrial Applications


CETP Inhibitor Lead Optimization

Cyclopentylurea serves as a privileged scaffold in CETP inhibitor development, as demonstrated by compound 15d which achieved a 52% reduction in cholesterol ester transfer activity in transgenic hCETP/apoB-100 mice [1]. Researchers pursuing novel anti-atherosclerotic agents can utilize cyclopentylurea as a urea bioisostere replacement for metabolically labile ester moieties, with the cyclopentyl group providing an optimal balance of lipophilicity and conformational restriction for target engagement.

Selective FLT3 Kinase Inhibitor Scaffold

The cyclopentylurea-containing compound BDBM50207492 demonstrates 22-fold selectivity for FLT3 (IC50 = 39 nM) over c-Kit (IC50 = 850 nM), a selectivity window critical for minimizing myelosuppressive toxicity in FLT3-ITD positive acute myeloid leukemia models [2]. Medicinal chemists developing next-generation FLT3 inhibitors can employ the cyclopentylurea core as a tunable hinge-binding motif that maintains kinase selectivity while allowing vector diversification for potency optimization.

σ1 Receptor Ligand Development

Cyclopentylurea derivatives have been validated as high-affinity σ1 receptor ligands (Ki = 21.2 nM) in the patent literature, demonstrating suitability for CNS-penetrant drug discovery programs targeting pain, depression, and neurodegenerative disorders [3]. The scaffold's moderate LogP (1.69) and hydrogen-bonding capacity support blood-brain barrier penetration while maintaining favorable physicochemical properties for oral bioavailability.

Custom Chiral Stationary Phase Synthesis

Cyclopentylurea-functionalized chitosan derivatives offer a differentiated chiral recognition profile when compared to commercial cellulose-based CSPs, with enhanced solvent compatibility enabling acetone, ethyl acetate, and chloroform mobile phases [4]. Analytical laboratories requiring alternative enantioselectivity for challenging racemate separations can leverage cyclopentylurea-modified CSPs as orthogonal stationary phases to expand method development capabilities.

Application
Selection Property
Validation Focus
CETP inhibition model studies
In vivo activity‑model response context
Cholesterol ester transfer activity endpoint review
FLT3 kinase selectivity research
Kinase inhibition selectivity review
FLT3 vs c‑Kit/KDR pathway‑response context
σ₁ receptor binding research
Receptor‑binding affinity context
CNS target‑engagement model review
Chiral stationary phase research
Enantioseparation selectivity context
Organic‑solvent tolerance method review

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